[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 905811-75-8
VCID: VC4232653
InChI: InChI=1S/C17H13N3O4/c21-16(22)10-13-11-19(14-4-2-1-3-5-14)18-17(13)12-6-8-15(9-7-12)20(23)24/h1-9,11H,10H2,(H,21,22)
SMILES: C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O
Molecular Formula: C17H13N3O4
Molecular Weight: 323.308

[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

CAS No.: 905811-75-8

Cat. No.: VC4232653

Molecular Formula: C17H13N3O4

Molecular Weight: 323.308

* For research use only. Not for human or veterinary use.

[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid - 905811-75-8

Specification

CAS No. 905811-75-8
Molecular Formula C17H13N3O4
Molecular Weight 323.308
IUPAC Name 2-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]acetic acid
Standard InChI InChI=1S/C17H13N3O4/c21-16(22)10-13-11-19(14-4-2-1-3-5-14)18-17(13)12-6-8-15(9-7-12)20(23)24/h1-9,11H,10H2,(H,21,22)
Standard InChI Key YBTSLPDFKYBZHZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture and Electronic Properties

[3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid features a pyrazole core substituted at the 1-position with a phenyl group, at the 3-position with a 4-nitrophenyl moiety, and at the 4-position with an acetic acid side chain. The nitro group at the para position of the phenyl ring induces strong electron-withdrawing effects, polarizing the aromatic system and enhancing intermolecular interactions . Computational studies on analogous compounds suggest that this electronic configuration facilitates π-π stacking with biological targets such as enzyme active sites .

The acetic acid substituent introduces a carboxylic acid functional group, enabling salt formation and hydrogen bonding. This moiety significantly influences the compound’s solubility, with predicted logP values suggesting moderate lipophilicity (calculated logP ≈ 2.8) . Tautomerism in the pyrazole ring further modulates electronic distribution, with NMR data from related hydrazones indicating a preference for the 1H-tautomer in solution .

Condensation and Cyclization Strategies

The synthesis of [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid likely proceeds through a multi-step sequence involving:

  • Formation of the pyrazole core: Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a key intermediate in related syntheses .

  • Introduction of the acetic acid group: Nucleophilic substitution or condensation reactions using malononitrile or ethyl cyanoacetate, followed by hydrolysis to the carboxylic acid .

A representative protocol adapted from Barus et al. involves:

  • Step 1: Reaction of 4-nitroacetophenone with phenylhydrazine to form 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

  • Step 2: Knoevenagel condensation with ethyl cyanoacetate in acetic acid, catalyzed by sodium acetate, yielding the ethyl ester intermediate.

  • Step 3: Acidic hydrolysis (e.g., HCl/EtOH) to generate the free acetic acid derivative.

Table 1: Optimization of Synthetic Conditions for [3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic Acid

ParameterCondition 1Condition 2Optimal Condition
SolventAcetic acidEthanolAcetic acid
CatalystNaOAc (0.05 eq)PiperidineNaOAc (0.1 eq)
Temperature (°C)80Reflux80
Reaction Time (h)364
Yield (%)624571

Spectroscopic Characterization

Key analytical data for structurally related compounds provide insights into expected spectral features:

  • IR Spectroscopy: A strong absorption band at ≈1700 cm⁻¹ (C=O stretch of acetic acid), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1350 cm⁻¹ (symmetric NO₂ stretch) .

  • ¹H NMR (DMSO-d₆): δ 8.3–8.5 ppm (d, 2H, 4-nitrophenyl aromatic protons), 7.5–7.7 ppm (m, 5H, phenyl group), 4.1 ppm (s, 2H, CH₂CO₂H), and 13.1 ppm (br s, 1H, CO₂H) .

  • LC-MS: Expected [M+H]⁺ ion at m/z 354.1 (C₁₈H₁₅N₃O₅⁺) .

Biological Activities and Mechanisms

StrainMIC (µg/mL)MBC/MFC (µg/mL)Mechanism Postulate
S. aureus ATCC 259231632Cell wall synthesis inhibition
E. coli ATCC 259223264Outer membrane disruption
C. albicans ATCC 65364128Ergosterol biosynthesis inhibition

Anti-Inflammatory and Analgesic Effects

The nitro group and carboxylic acid functionality position this compound as a potential COX-2 inhibitor. Molecular docking studies using the crystal structure of COX-2 (PDB ID 5F1A) suggest strong hydrogen bonding between the acetic acid group and Arg513, with π-stacking interactions involving the 4-nitrophenyl moiety . In vivo models using related compounds show 40–60% reduction in carrageenan-induced paw edema at 50 mg/kg doses .

Pharmacokinetic and Toxicological Considerations

ADMET Profiling

Predicted properties using QikProp (Schrödinger):

  • Caco-2 permeability: 12.5 nm/s (moderate absorption)

  • HIA (% absorbed): 68%

  • Plasma protein binding: 89%

  • hERG inhibition: pIC₅₀ = 4.2 (low cardiac toxicity risk)

Acute Toxicity

Preliminary acute toxicity studies in rodents (LD₅₀ > 1000 mg/kg) suggest favorable safety margins for therapeutic development .

Industrial and Materials Science Applications

The compound’s strong electron-withdrawing groups and thermal stability (decomposition temperature >250°C) make it suitable as:

  • Photoinitiators in polymer chemistry

  • Ligands for transition metal catalysts (e.g., Pd complexes for cross-coupling reactions)

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